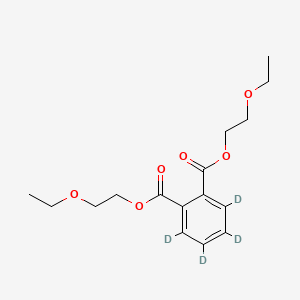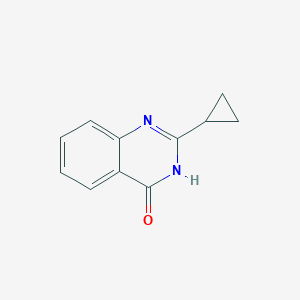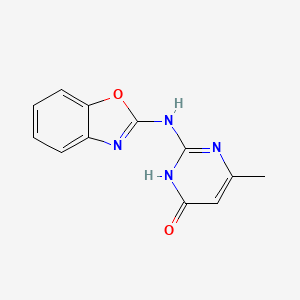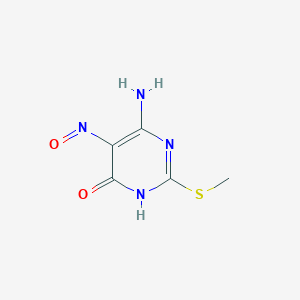![molecular formula C13H12BrNO2 B1384197 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione CAS No. 341968-26-1](/img/structure/B1384197.png)
2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione
Vue d'ensemble
Description
The compound “2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione” is a chemical molecule that contains a total of 30 bonds. There are 18 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 2 ketones (aliphatic),
Applications De Recherche Scientifique
Synthesis and Characterization
- Preparation Methods : 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione, as a derivative of 1,3-cyclohexanedione, can be synthesized through various reactions. For instance, Wang Li-xian and W. Hong (2006) demonstrated a method involving 1,3-cyclohexanedione, formaldehyde, and dimethylamine in aqueous solution, achieving a high yield of 92.8% and purity of 99.8% (Wang Li-xian & W. Hong, 2006).
Structural and Physical Properties
- Crystal Structure Analysis : The crystal structure and conformational properties of related cyclohexanedione derivatives have been studied extensively. A. Katrusiak (1993) investigated the crystal structure of 2-methyl-1,3-cyclohexanedione, highlighting the presence of molecules in the enolized form and their linkages in the crystal through hydrogen bonds (A. Katrusiak, 1993).
Chemical Reactivity
- Catalytic Reactions : The compound's derivatives are used in various catalytic reactions. For example, N. Aljaar et al. (2012) discussed a Cu(I)-catalyzed reaction involving 1,3-cyclohexanediones, yielding different products through a domino process involving intermolecular and intramolecular Ullmann-type C-arylation and O-arylation (N. Aljaar et al., 2012).
Biological Applications
- Potential Protective Effects : Some cyclohexanedione derivatives have been shown to have protective effects against radiation damage in biological systems, as demonstrated by R. Pittillo and M. Lucas (1968). They found that 2-methyl-1,3-cyclohexanedione protected Escherichia coli against ultraviolet light and radiation-induced lethality (R. Pittillo & M. Lucas, 1968).
Propriétés
IUPAC Name |
2-[(4-bromophenyl)iminomethyl]-3-hydroxycyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c14-9-4-6-10(7-5-9)15-8-11-12(16)2-1-3-13(11)17/h4-8,16H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBJYHMLYRXFQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801201095 | |
| Record name | 2-[[(4-Bromophenyl)amino]methylene]-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801201095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione | |
CAS RN |
341968-26-1 | |
| Record name | 2-[[(4-Bromophenyl)amino]methylene]-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801201095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




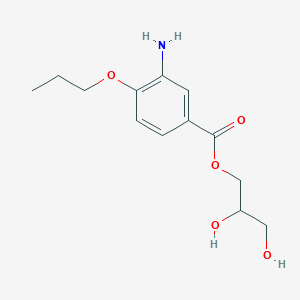
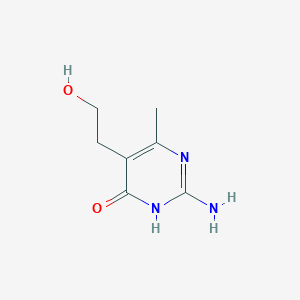
![6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1384120.png)
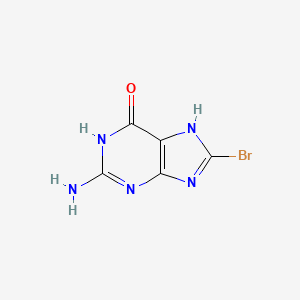
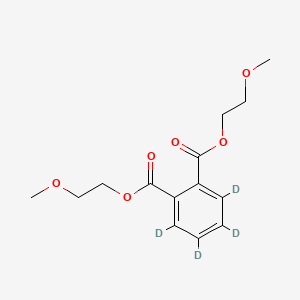
![3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal](/img/structure/B1384126.png)
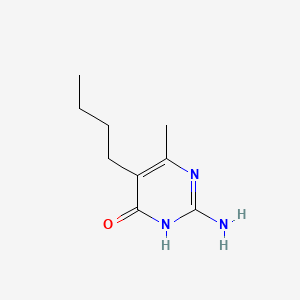
![[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol, methanesulfonic acid](/img/structure/B1384130.png)

